molecular formula C15H26O B2663443 3-(1-Adamantyl)pentan-3-ol CAS No. 208841-36-5

3-(1-Adamantyl)pentan-3-ol

Cat. No.: B2663443
CAS No.: 208841-36-5
M. Wt: 222.372
InChI Key: JVEBYNJARVNXIR-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)pentan-3-ol is a complex organic compound. It is derived from pentan-3-ol, which is one of the eight isomers of amyl alcohol . The adamantyl group is a bulky, three-dimensional structure that can significantly influence the properties of the compound .

Scientific Research Applications

Adamantane Derivatives in Synthesis

Adamantan-1-ol, a key adamantane derivative, serves as a starting compound in the synthesis of various substances. It is utilized in creating memantine and rimantadine, highlighting its significance in medicinal chemistry. Additionally, 1-adamantyl ethers are used as antioxidant additives in oils and transmission fluids, enhancing their rheological characteristics at low temperatures. This derivative is typically synthesized through the oxidation of adamantane, emphasizing its role in chemical synthesis processes (Khusnutdinov & Oshnyakova, 2015).

Conformational Analysis of Adamantyl Compounds

Molecular mechanics calculations have been applied to α-adamantyl-β-diketones, predicting their preferred conformations and providing insights into their dipole moment values. This demonstrates the application of computational methods in understanding the structural aspects of adamantyl compounds (Moreno-Mañas et al., 1987).

Reactivity and Stability Studies

Research has delved into the reactivity and stability of adamantyl cations and their derivatives. For instance, studies on adamantyl trifluoromethanesulfonate and its reactions with various compounds provide insights into the chemical behavior of adamantyl groups. These studies are crucial for understanding the fundamental aspects of adamantane chemistry and its applications in various reactions (Takeuchi et al., 1980).

Adamantane in Organometallic Chemistry

Adamantane derivatives have also found applications in organometallic chemistry. The synthesis and reactivity of mono- and tetra-1-adamantyl derivatives of elements like silicon, germanium, tin, and titanium highlight the integration of adamantane structures in organometallic compounds. This research provides valuable information for the development of novel materials and catalysts (Roberts, 1973).

Properties

IUPAC Name

3-(1-adamantyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-3-15(16,4-2)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEBYNJARVNXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C12CC3CC(C1)CC(C3)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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